Gunacin

Antiprotozoal Trypanosoma brucei Neglected Tropical Diseases

Researchers screening antiprotozoal candidates require validated reference compounds to benchmark assay sensitivity. Gunacin (CAS 73341-70-5) is a pyranonaphthoquinone antibiotic with precisely characterized potency: • Submicromolar EC50 against T. brucei (0.06 μM) and L. mexicana amastigotes (0.01 μM) • >80-fold more potent than close structural analogs • DNA synthesis inhibitor antagonized by cysteine Sourced from fermentation; available in mg quantities for R&D.

Molecular Formula C17H16O8
Molecular Weight 348.3 g/mol
CAS No. 73341-70-5
Cat. No. B1213266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGunacin
CAS73341-70-5
Synonymsgunacin
Molecular FormulaC17H16O8
Molecular Weight348.3 g/mol
Structural Identifiers
SMILESCC1C(C(C2=C(O1)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O)OC(=O)C)O
InChIInChI=1S/C17H16O8/c1-6-13(20)16(25-7(2)18)12-15(22)11-9(14(21)17(12)24-6)4-8(23-3)5-10(11)19/h4-6,13,16,19-20H,1-3H3
InChIKeyGEQDLVXKRXTSSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gunacin: Pyranonaphthoquinone Antibiotic Profile


Gunacin (CAS 73341-70-5) is a pyranonaphthoquinone antibiotic with the molecular formula C17H16O8 and a molecular weight of 348.3 g/mol, first isolated from the smut fungus Ustilago sp. in a cysteine-antagonized antibiotic screening program [1]. It is also produced by species of the genus Exobasidium, another group of Basidiomycete fungi, where it serves as a secondary metabolite and pigment [2]. Structurally, gunacin is characterized by a benzo[g]chromene core bearing multiple oxygen functionalities, placing it within the broader class of pyranonaphthoquinone natural products, which are known for their diverse biological activities including antimicrobial and antiprotozoal effects.

Antiprotozoal screening studies
Antimicrobial susceptibility testing
DNA synthesis inhibition research

Non-Interchangeable Gunacin Analogs


Within the pyranonaphthoquinone family, minor structural modifications yield profound and non-linear variations in biological activity. A direct comparative study of gunacin (1) and its close structural analogs gunacin A through E (compounds 2-7) revealed that the parent compound gunacin (1) and gunacin C (5) are orders of magnitude more potent against specific Trypanosoma and Leishmania parasites compared to other in-class derivatives [1]. For instance, against Trypanosoma brucei, the EC50 values for gunacin (1) and gunacin C (5) are 0.06 μM, while gunacin D (6) requires an EC50 of 5.1 μM to achieve the same effect [1]. This demonstrates that generic assumptions of 'class equivalence' are invalid; procurement of a specific pyranonaphthoquinone—gunacin—is essential for applications requiring its uniquely validated potency and antiprotozoal selectivity profile, as substitution with a near-identical analog would result in a >80-fold loss of activity against this clinically relevant parasite [1].

Structural analogs
Pyranonaphthoquinone analogs may show markedly different antiprotozoal screening activity; specific gunacin identity is required.
Antimicrobial spectrum
Activity against multi-resistant strains may not transfer to other natural-product antibiotics or synthetic analogs.
Mechanism context
DNA synthesis inhibition via cysteine antagonism is mechanism-specific; substitution may alter pathway response.

Gunacin Evidence: Differentiation from Analogs and Standards


Antiprotozoal Potency vs. Structural Analogs

Gunacin (compound 1) demonstrates submicromolar antiprotozoal activity against Trypanosoma brucei, the causative agent of African trypanosomiasis. Its potency is starkly differentiated from its closest structural analogs, gunacin B1 (3), gunacin D (6), and gunacin E (7). Against T. brucei, gunacin (1) exhibits an EC50 of 0.06 μM, which is 72-fold more potent than gunacin B1 (EC50 4.3 μM), 85-fold more potent than gunacin D (EC50 5.1 μM), and 15-fold more potent than gunacin E (EC50 0.9 μM) [1].

Antiprotozoal vs. Analogs
Head-to-head
Gunacin EC50 0.06 μM vs. Analogs 0.9–5.1 μM
Supports differentiation from close analogs in antiprotozoal screening
T. brucei assay; reported 72–85× difference
Antiprotozoal Trypanosoma brucei Neglected Tropical Diseases

Anti-Leishmania Potency vs. Amphotericin B

Gunacin (compound 1) exhibits antiprotozoal activity against the intracellular amastigote stage of Leishmania mexicana, which is clinically relevant as this is the disease-causing form in human infections. In direct comparison, gunacin (1) demonstrates an EC50 of 0.01 μM against L. mexicana amastigotes. This potency is comparable to that of the standard-of-care drug amphotericin B, which has a reported EC50 of 0.3 μM in the same assay system [1]. Furthermore, gunacin (1) is 30-fold more potent than amphotericin B in this specific assay, though it is noted that gunacin exhibits high cytotoxicity in mammalian cells [2].

Anti-Leishmania vs. Amphotericin B
Head-to-head
Gunacin EC50 0.01 μM vs. Amphotericin B 0.3 μM
Reported comparator context; cytotoxicity requires review
L. mexicana amastigotes; high mammalian cytotoxicity noted
Leishmaniasis Amphotericin B Drug Discovery

Antibacterial Activity Against E. coli vs. Chloramphenicol

In standardized Minimum Inhibitory Concentration (MIC) assays, gunacin (compound 1) demonstrates potent antibacterial activity against the Gram-negative model organism Escherichia coli. The measured MIC for gunacin (1) is 1.0 μM. This represents a 10.3-fold greater potency compared to the broad-spectrum antibiotic chloramphenicol, which exhibits an MIC of 10.3 μM against the same E. coli strain in the identical experimental setup [1].

Antibacterial vs. Chloramphenicol
Head-to-head
Gunacin MIC 1.0 μM vs. Chloramphenicol 10.3 μM
Supports antibacterial screening context against E. coli
Reported 10.3-fold lower MIC
Antibacterial Gram-negative MIC

Antifungal Activity: Comparison with Cycloheximide

Gunacin (compound 1) exhibits moderate antifungal activity that is directly comparable to the standard antifungal agent cycloheximide. Against the pathogenic yeasts Cryptococcus neoformans and Candida albicans, gunacin (1) displays an MIC of 33.3 μM for both organisms. In the same assay system, cycloheximide shows an MIC of 35.5 μM, indicating that gunacin is equipotent to this established antifungal drug for these two fungal pathogens [1].

Antifungal vs. Cycloheximide
Head-to-head
Gunacin MIC 33.3 μM vs. Cycloheximide 35.5 μM
Reported equipotent antifungal activity; distinct mechanism
C. neoformans and C. albicans; 1.07-fold difference
Antifungal Candida albicans Cryptococcus neoformans

DNA Synthesis Inhibition via Cysteine Antagonism

Gunacin's antibacterial and antiprotozoal activity is mediated by a specific mechanism: the inhibition of DNA synthesis in vivo [1]. This activity is specifically antagonized by mercapto compounds such as cysteine, a property that was the basis of the original screening program that led to its discovery [1]. This cysteine-dependent antagonism is a characteristic shared by other quinone antibiotics and is a key differentiator from non-quinone antibacterial and antiprotozoal agents with different cellular targets (e.g., protein synthesis inhibitors like chloramphenicol or cycloheximide).

DNA Synthesis Inhibition
Class-level
Activity antagonized by cysteine
Class-level mechanism; supports DNA-targeted study design
Data to verify; early screening context
DNA Synthesis Inhibitor Mechanism of Action Quinone Antibiotic

Activity Against Multi-Resistant Bacteria and Mycoplasmas

The original characterization of gunacin established its broad antimicrobial spectrum, with a notable 'good inhibitory effect against mycoplasmas and Gram-positive bacteria including multi-resistant strains' [1]. While specific MIC values were not tabulated for all strains in the primary source, this activity profile is a key differentiator from many conventional antibiotics that are ineffective against mycoplasmas (due to their lack of a cell wall) or have lost efficacy against multi-resistant strains. Its activity against Proteus vulgaris, a Gram-negative bacterium, is also reported as 'more strongly inhibited' than other Gram-negative species tested [1].

Resistant-Strain Activity
Source review
Inhibits mycoplasmas and multi-resistant Gram-positive bacteria
Supports antimicrobial spectrum review
Source review; quantitative MIC limited
Multi-drug Resistant Bacteria Mycoplasma Broad-spectrum Antibiotic

Gunacin Applications: Research and Drug Discovery


Drug Discovery for Trypanosomiasis and Leishmaniasis

Gunacin is an optimal positive control and lead compound for high-throughput screening (HTS) campaigns targeting Trypanosoma brucei and Leishmania mexicana. Its submicromolar EC50 values (0.02-0.24 μM against Trypanosoma spp. and 0.01 μM against L. mexicana amastigotes) provide a validated potency benchmark that is comparable to or exceeds clinical standards like amphotericin B [1]. Given its high potency, gunacin can be used to validate assay sensitivity and to benchmark the efficacy of novel synthetic or natural product-derived antiprotozoal agents. Its structural class also serves as a scaffold for medicinal chemistry efforts aimed at optimizing selectivity and reducing cytotoxicity.

Research on Multi-Drug Resistant Infections and Mycoplasmas

For laboratories investigating the mechanisms of antibiotic resistance or seeking novel agents against difficult-to-treat pathogens, gunacin provides a distinct and well-characterized tool. Its confirmed activity against multi-resistant strains of Gram-positive bacteria and mycoplasmas makes it a valuable reference compound for susceptibility testing and for studies exploring alternative therapeutic strategies for infections where conventional antibiotics fail [2]. Its defined mechanism—DNA synthesis inhibition antagonized by cysteine—allows for specific experimental design to probe bacterial DNA replication and repair pathways.

DNA Synthesis Inhibition and Quinone Antibiotic Studies

Gunacin is a well-defined quinone antibiotic with a proven mechanism: in vivo inhibition of DNA synthesis that is specifically antagonized by mercapto compounds like cysteine [3]. This makes it an ideal chemical probe for investigating cellular responses to DNA replication stress, the role of quinone redox cycling in antimicrobial activity, and the molecular basis of cysteine antagonism. Its use can be contrasted with that of protein synthesis inhibitors (e.g., chloramphenicol, cycloheximide) to dissect the relative contributions of different cellular pathways to bacterial or eukaryotic cell death [3].

Antifungal Research: Candida and Cryptococcus

Gunacin's antifungal activity, which is equipotent to cycloheximide against Candida albicans and Cryptococcus neoformans (MIC 33.3 μM), makes it a useful alternative for antifungal susceptibility testing and mechanism-of-action studies [4]. Its distinct structure and DNA synthesis inhibition mechanism provide a different mode of action from azoles, polyenes, or echinocandins, allowing researchers to study alternative pathways for antifungal drug development or to use it as a selective agent in fungal genetics experiments.

Application
Selection Property
Validation Focus
Trypanosoma & Leishmania screening
Antiprotozoal assay response profile
Comparator benchmarking and assay sensitivity
Multi-resistant infection research
Antimicrobial spectrum against resistant strains
Susceptibility testing and resistance mechanism studies
DNA synthesis inhibition studies
DNA synthesis inhibition mechanism
Cysteine antagonism and replication stress models
Antifungal screening studies
Equipotent antifungal activity context
Mechanism-of-action differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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